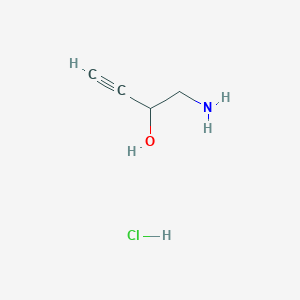

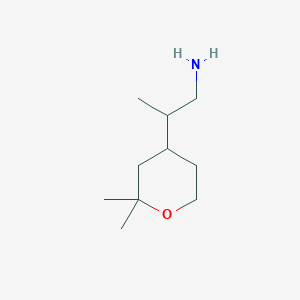

![molecular formula C9H6O2S B2503910 6-羟基-4H-噻吩并[b]色酮 CAS No. 26096-66-2](/img/structure/B2503910.png)

6-羟基-4H-噻吩并[b]色酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-hydroxy-4H-thiochromen-4-one involves various multi-component reactions and cyclization processes. For instance, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones were synthesized using a one-pot three-component reaction involving 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole, catalyzed by n-tetrabutylammonium tribromide under reflux conditions . This process highlights the efficiency of tandem Knoevenagel–Michael reactions followed by cyclization. Similarly, the synthesis of 4-hydroxy-6-methylchromen-2-thione was achieved through the interaction of 2-hydroxy-5-methylacetophenone, carbon disulphide, and sodium 1,1-dimethylpropyl oxide, leading to various reactions and derivatives .

Molecular Structure Analysis

The molecular structure of compounds in this class often features bicyclic ring constructions, as seen in the crystal structure determination of a related compound, 1,3-diethyl-7-hydroxy-5,5,7-trimethyl-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one. This compound crystallizes in an orthorhombic structure and is linked by hydrogen bonds to form infinite molecule chains . The tautomeric nature of these compounds is also of interest, as demonstrated by the synthesis of tautomers like 4-hydroxy-6,6-dimethyl-5,6-dihydro-2H-thiopyran-2-thione and its mercapto counterpart .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, 4-hydroxy-6-methylchromen-2-thione can undergo methylation, oxidation, and condensation reactions, leading to various derivatives such as sulphur analogues of dicoumarol . Tautomers of thiopyran can be synthesized and further react with hydrogen peroxide to form different tautomeric forms or undergo aminolysis with primary and secondary amines . Additionally, 4H-thiopyran-4-thiones can be ring-opened and undergo oxidative coupling to yield 6a-thiathiophthens or 3-acylmethylene-3H-1,2-dithioles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the substituents present. The crystal structure analysis provides insights into the solid-state properties, such as the orthorhombic crystal system and specific cell parameters . The tautomeric equilibrium affects the chemical properties, such as reactivity and stability . The antibacterial screening of synthesized compounds related to 6-hydroxy-4H-thiochromen-4-one indicates that they exhibit moderate antibacterial activity against certain bacterial strains, suggesting potential pharmacological applications .

科学研究应用

多米诺反应和衍生物合成

- Yang 等人 (2012) 的一项研究描述了一种通过涉及顺序加成和环化过程的多米诺反应合成噻吩并[b]色酮衍生物(包括衍生自 6-羟基-4H-噻吩并[b]色酮的衍生物)的实用方法 (Yang 等人,2012)。

非常规硫转移和生物活性

- Mahato 等人 (2023) 以 4-羟基二硫代香豆素(一种与 6-羟基-4H-噻吩并[b]色酮密切相关的化合物)为原料,合成了具有生物活性的 1,2-二硫代烷架 (Mahato 等人,2023)。

多样化的化学选择性转化

- Mal 等人 (2015) 的研究展示了一种试剂体系在导致合成 4H-噻吩并[b]色酮等化合物的多种转化中的广泛适用性 (Mal 等人,2015)。

杂环的绿色合成

- Majumdar 等人 (2012) 报告了一种硫代吡喃衍生物的绿色合成方法,包括基于 4-羟基-2H-噻吩并[b]色烯-2-硫酮(一种结构相关的化合物)的衍生物 (Majumdar 等人,2012)。

新颖的合成方法

- Willy 和 Müller (2009) 讨论了一种使用一锅三组分顺序的新型 4H-噻吩并[b]色酮合成方法 (Willy 和 Müller,2009)。

4H-噻吩并[b]色酮衍生物的反应性

- Usachev 等人 (2006) 探索了 2-三氟甲基-4H-噻吩并[b]色酮及其衍生物的反应性,深入了解了这些化合物的化学行为 (Usachev 等人,2006)。

区域选择性合成技术

- Mahato 等人 (2017) 开发了一种合成噻吩并[b]色酮肟的方法,展示了这些化合物在化学合成中的多功能性 (Mahato 等人,2017)。

安全和危害

未来方向

作用机制

Target of Action

Related compounds have been shown to target enzymes that regulate oxidative stress in certain parasites .

Mode of Action

The mode of action of 6-hydroxy-4H-thiochromen-4-one involves a chelate-controlled alkyne hydroacylation followed by an acid-triggered thio-conjugate addition . This process allows for the creation of a variety of S-heterocycles .

Biochemical Pathways

It’s worth noting that related compounds have been shown to affect pathways related to oxidative stress regulation in certain parasites .

Result of Action

Related compounds have been shown to have a variety of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and antiviral effects .

属性

IUPAC Name |

6-hydroxythiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQQBCNPWMDBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26096-66-2 |

Source

|

| Record name | 6-hydroxy-4H-thiochromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

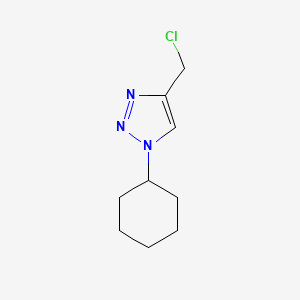

![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)

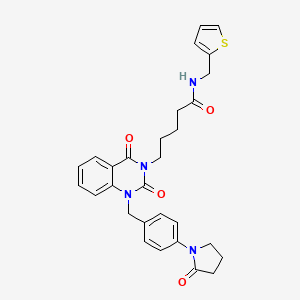

![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)

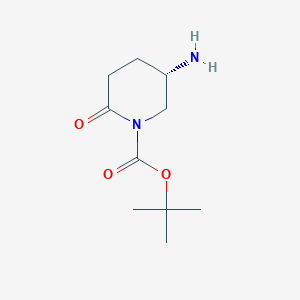

![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)

![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2503839.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2503840.png)

![5-(4-ethoxyphenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2503849.png)